![molecular formula C26H27N5O3S B11647145 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide](/img/structure/B11647145.png)
4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide
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Overview
Description
Preparation Methods
The synthesis of 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with phthalic anhydride to form a phthalazinone intermediate. This intermediate is then reacted with dimethylsulfamoyl chloride under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide include other phthalazinone derivatives and sulfonamide-containing compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a phthalazinone core with a dimethylsulfamoyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H27N5O3S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
4-[[4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C26H27N5O3S/c1-17-10-11-19(16-23(17)35(33,34)31(4)5)24-21-8-6-7-9-22(21)25(29-28-24)27-20-14-12-18(13-15-20)26(32)30(2)3/h6-16H,1-5H3,(H,27,29) |
InChI Key |
RHYIYXIIEGPTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N(C)C)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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